molecular formula C26H40ClNO2 B2373450 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1323583-41-0

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2373450
CAS No.: 1323583-41-0
M. Wt: 434.06
InChI Key: YHGHOTRFZTVMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS RN: 175136-32-0, MFCD00218803) features a rigid adamantane core linked via a phenoxy group to a propan-2-ol backbone substituted with a 2,6-dimethylpiperidin-1-yl moiety . The adamantane group enhances lipophilicity and metabolic stability, while the phenoxy-propanol linker and piperidine substituent modulate solubility and receptor interactions. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability. Structural characterization confirms its stereochemistry (3r,5r,7r-adamantyl) and defines one stereocenter in the piperidine ring .

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO2.ClH/c1-18-4-3-5-19(2)27(18)16-24(28)17-29-25-8-6-23(7-9-25)26-13-20-10-21(14-26)12-22(11-20)15-26;/h6-9,18-22,24,28H,3-5,10-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGHOTRFZTVMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Adamantylphenoxy)-3-Chloropropan-2-ol

The foundational intermediate is synthesized by reacting 4-((3r,5r,7r)-adamantan-1-yl)phenol with epichlorohydrin under alkaline conditions. In a representative procedure (adapted from,):

  • Conditions : 4-Adamantylphenol (1 eq), epichlorohydrin (2.5 eq), K₂CO₃ (3 eq), DMF, 80°C, 12 h.
  • Yield : 74% after silica gel chromatography (hexane:EtOAc 3:1).
  • Characterization : $$ ^1H $$ NMR (CDCl₃): δ 1.71 (br s, 6H, adamantane), 2.10 (s, 3H, adamantane), 3.85–4.15 (m, 3H, CH₂Cl, CHOH).

Piperidine Coupling and Hydrochloride Formation

The chlorinated intermediate undergoes nucleophilic displacement with 2,6-dimethylpiperidine:

  • Conditions : 1-(4-Adamantylphenoxy)-3-chloropropan-2-ol (1 eq), 2,6-dimethylpiperidine (1.2 eq), K₂CO₃ (2 eq), CH₃CN, reflux, 24 h.
  • Workup : Filter, concentrate, dissolve in EtOAc, wash with brine.
  • Salt Formation : Treat with HCl-saturated Et₂O, precipitate hydrochloride salt.
  • Yield : 68% (white crystalline solid),.
  • Purity : >99% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).

Mannich Reaction-Mediated Alkylation

Three-Component Condensation

A one-pot strategy leverages in situ iminium ion formation (adapted from,):

  • Reactants :
    • 4-Adamantylphenol (1 eq)
    • Paraformaldehyde (1.2 eq)
    • 2,6-Dimethylpiperidine (1.1 eq)
  • Conditions : EtOH, 60°C, 8 h, N₂ atmosphere.
  • Mechanism : Phenol attacks formaldehyde-generated iminium intermediate, followed by propanol side chain elongation.
  • Yield : 82% after recrystallization (EtOH/H₂O).
  • Advantage : Avoids isolation of reactive intermediates.

Hydrochloride Salt Crystallization

The free base is dissolved in hot iPrOH, treated with conc. HCl (1.05 eq), and cooled to −20°C:

  • Crystal Data : Monoclinic, space group P2₁/c, a = 9.555 Å, b = 9.320 Å, c = 24.267 Å, β = 98.61°.
  • Stability : Hygroscopic; store under anhydrous N₂.

Williamson Ether Synthesis with Preformed Piperidine-Propanol

Synthesis of 3-(2,6-Dimethylpiperidin-1-yl)propan-2-ol

A precursor is prepared via epoxide ring-opening:

  • Reactants : Epichlorohydrin (1 eq), 2,6-dimethylpiperidine (1 eq).
  • Conditions : H₂O, 25°C, 48 h.
  • Yield : 89% (colorless oil).

Ether Coupling with 4-Adamantylphenol

Mitsunobu conditions achieve efficient O-alkylation:

  • Reactants : 4-Adamantylphenol (1 eq), 3-(2,6-dimethylpiperidin-1-yl)propan-2-ol (1 eq), DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → 25°C, 18 h.
  • Yield : 76% after flash chromatography,.
  • Limitation : Requires stoichiometric phosphine, increasing cost.

Analytical and Optimization Data

Comparative Reaction Efficiency

Method Yield (%) Purity (%) Reaction Time (h)
Nucleophilic Substitution 68 99.2 36
Mannich Reaction 82 98.7 8
Williamson Ether 76 99.5 18

Solvent Optimization for Salt Formation

Solvent System Solubility (mg/mL) Crystal Size (µm)
EtOH/Et₂O 12.4 50–100
iPrOH/H₂O 8.9 20–50
Acetone/Hexane 5.1 100–200

(Data aggregated from,,)

Challenges and Mitigation Strategies

Adamantane Steric Effects

  • Issue : Low reactivity of 4-adamantylphenol in SN2 reactions due to hindered phenolic oxygen.
  • Solution : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity,.

Piperidine Basicity

  • Issue : Premature hydrochloride salt formation during coupling.
  • Solution : Conduct reactions under Schlenk conditions with molecular sieves to scavenge HCl.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the adamantane ring can undergo oxidation to introduce functional groups, while the phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions vary but generally involve precise temperature control and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The primary products of these reactions depend on the specific reagents and conditions used. Oxidation reactions can introduce hydroxyl groups, while reduction reactions typically yield deoxygenated products. Substitution reactions can result in the formation of various derivatives with altered functional groups.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Can undergo reduction to yield alcohols or amines.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines

Biological Research

The compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to cross biological membranes effectively makes it a candidate for exploring interactions with various receptors involved in neurological pathways.

Pharmaceutical Development

In medicinal chemistry, the compound is explored for its therapeutic effects, particularly in treating neurological disorders. Its structural features may contribute to its binding affinity to specific targets involved in these conditions.

Case Study 1: Neuropharmacological Effects

Research has shown that compounds with similar structures exhibit significant neuroprotective effects. For instance, derivatives of the adamantane structure have been evaluated for their efficacy in models of neurodegeneration, demonstrating potential benefits in conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Activity

A study conducted on structurally related piperidine derivatives revealed their antimicrobial properties against various pathogens. This suggests that the compound may also possess similar activities worth investigating further.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its phenoxy and piperidin-1-yl groups can bind to active sites on enzymes or receptors, modulating their activity. The adamantane structure provides stability and enhances binding affinity, making the compound a potent modulator of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives

1-[4-(Adamantan-1-yl)phenoxy]-3-(piperidin-1-yl)propan-2-ol Hydrochloride
  • Key Difference : Lacks the 2,6-dimethyl groups on the piperidine ring.
  • However, the absence of methyl groups may decrease lipophilicity (logP ~3.2 estimated) and metabolic resistance .
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride
  • Key Difference : Replaces piperidine with a 4-methylpiperazine group and adds a second HCl.
  • Impact : The basic piperazine nitrogen increases polarity (logP ~2.8), improving solubility but possibly reducing blood-brain barrier penetration. The dihydrochloride salt further enhances aqueous solubility (solubility >50 mg/mL in water) .
1-((Adamantan-1-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol Dihydrochloride
  • Key Difference: Adamantane is linked via a methoxy group instead of phenoxy.
  • The ethyl group on piperazine increases hydrophobicity (logP ~3.5) .

Triazole/Thiazole Hybrids

3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione
  • Key Difference : Incorporates a triazole-thione core and a hydroxybenzylidene substituent.
  • The hydroxybenzylidene moiety may confer antioxidant or metal-chelating properties .
N-((Z)-4-(Adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
  • Key Difference: Contains a naphthoquinone-thiazole hybrid system.
  • Impact : The extended conjugated system enables strong enzyme inhibition (e.g., α-glucosidase IC₅₀ = 12.3 µM) due to π-π stacking with active-site residues. The difluorobenzamide group enhances electronegativity, favoring polar interactions .

Structural and Pharmacokinetic Comparison

Compound Class Core Structure Key Substituents logP* Solubility (mg/mL) Bioactivity Highlights
Target Compound Adamantane-phenoxy-propanol 2,6-Dimethylpiperidine ~3.8 ~20 (HCl salt) High CNS penetration (predicted)
Piperidine Analog Adamantane-phenoxy-propanol Piperidine ~3.2 ~25 (HCl salt) Moderate receptor affinity
Piperazine Analog Adamantane-phenoxy-propanol 4-Methylpiperazine ~2.8 >50 (2HCl salt) Enhanced solubility
Triazole-Thione Hybrid Adamantane-triazole-thione 4-Hydroxybenzylidene ~4.1 <1 (neutral) Antioxidant/chemotherapeutic
Thiazole Hybrid Adamantane-thiazole Naphthoquinone-difluorobenzamide ~4.5 <1 (neutral) α-Glucosidase inhibition

*Estimated using fragment-based methods.

Research Findings and Implications

  • Crystallography: The target compound’s adamantane-phenoxy-propanol scaffold forms stable C—H⋯π and π-π interactions in crystal lattices, suggesting solid-state stability .
  • Synthetic Feasibility : Piperidine derivatives (e.g., target compound) are synthesized via nucleophilic substitution between epoxides and amines, offering scalable routes .

Biological Activity

The compound 1-(4-((3R,5R,7R)-adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic derivative with potential therapeutic applications, particularly in oncology and neuropharmacology. This article delves into its biological activity, highlighting its mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of an adamantane moiety, a phenoxy group, and a piperidine derivative. The adamantane structure is known for its ability to enhance the pharmacokinetic properties of drugs.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Hypoxia-Inducible Factor (HIF-1) : The compound has shown significant inhibitory effects on HIF-1α, a critical transcription factor involved in tumor survival and angiogenesis. In vitro studies demonstrated that it reduced NADH levels in breast cancer cell lines (4T1 and MCF-7) with IC50 values of 57 nM and 59 nM respectively .
  • Anticancer Activity : The compound's ability to inhibit cell proliferation under hypoxic conditions suggests its potential as an anticancer agent. Molecular docking studies have indicated strong binding affinity to malate dehydrogenase 2 (MDH2), further supporting its role in cancer therapy .
  • Neuropharmacological Effects : Similar derivatives containing piperidine structures have been linked to neuroprotective effects. For instance, compounds with similar frameworks have been shown to modulate neurotransmitter systems, indicating potential applications in treating central nervous system disorders .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Cell Line IC50 (nM) Effect
4T159NADH reduction
MCF-757Tumor cell proliferation

These results indicate a potent anticancer effect, particularly under hypoxic conditions which are often present in solid tumors.

Case Studies

In a study examining the efficacy of similar adamantane derivatives:

  • Study on Anticancer Activity : A derivative with structural similarities demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the adamantane core in enhancing drug efficacy against multidrug-resistant cancer types .
  • Neuropharmacological Assessment : Another case study focused on piperidine derivatives showed promising results in modulating serotonin receptors, suggesting potential applications in treating anxiety and depression .

Q & A

Q. What are the key synthetic routes for preparing 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, and how are critical intermediates characterized?

Methodological Answer: The synthesis involves multi-step reactions, including:

Adamantane functionalization : Bromination or hydroxylation of the adamantane core to introduce reactive groups for phenoxy linkage .

Phenoxy coupling : Reaction of the adamantane derivative with a halogenated phenol under nucleophilic aromatic substitution (SNAr) conditions .

Piperidine-propanol integration : Alkylation or substitution reactions to attach the 2,6-dimethylpiperidine moiety to the propan-2-ol backbone .

Q. Critical Characterization Steps :

  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight (434.1 g/mol) .
  • Structural verification : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to resolve adamantane (δ 1.6–2.1 ppm, multiplet) and piperidine (δ 2.3–3.0 ppm, multiplet) signals .

Q. How can researchers ensure the compound’s structural fidelity during synthesis?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry, particularly for adamantane’s rigid cage and piperidine’s chair conformation. For example, dihedral angles between aromatic and aliphatic moieties (e.g., ~78–79°) confirm spatial arrangements .
  • Chiral chromatography : To distinguish enantiomers if stereocenters (e.g., propan-2-ol) are present .
  • Thermogravimetric analysis (TGA) : Monitors decomposition profiles to identify impurities or hydrate formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer: Key Variables :

ParameterOptimal RangeImpact
Temperature60–80°CHigher temperatures accelerate SNAr but risk side reactions .
SolventDMF or THFPolar aprotic solvents enhance nucleophilicity .
CatalystK2_2CO3_3Facilitates deprotonation in coupling steps .

Q. Strategies :

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature vs. solvent polarity) .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. What computational methods are effective in predicting the compound’s biological targets or mechanism of action?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Maestro model interactions with neurotransmitter receptors (e.g., σ-1 receptors) or enzymes (e.g., cytochrome P450) .
  • MD Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å for stable complexes) .
  • QSAR modeling : Correlate structural features (e.g., logP ~3.5) with activity data to prioritize analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Common Sources of Discrepancy :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., IC50_{50} vs. EC50_{50}).
  • Purity issues : Residual solvents (e.g., DMSO) or stereochemical impurities (>98% enantiomeric excess required) .

Q. Resolution Strategies :

Standardized protocols : Adopt NIH/NCATS guidelines for dose-response assays .

Orthogonal validation : Confirm activity across multiple assays (e.g., fluorescence-based and radiometric) .

Q. What advanced techniques elucidate the compound’s supramolecular interactions in solid-state formulations?

Methodological Answer:

  • SCXRD : Identifies C–H···π interactions (distance ~3.2 Å) stabilizing crystal packing .
  • DSC/TGA : Detects polymorph transitions (e.g., endothermic peaks at 150–200°C) .
  • Solid-state NMR : Resolves hydrogen-bonding networks (e.g., 1H^1 \text{H}-13C^{13} \text{C} CP/MAS) .

Q. How can metabolic stability and toxicity be assessed preclinically?

Methodological Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
    • CYP inhibition : Fluorescent probes (e.g., Vivid® kits) quantify inhibition of CYP3A4/2D6 .
  • In silico tools : ProTox-II or Derek Nexus predict hepatotoxicity and cardiotoxicity risks .

Data Analysis and Reporting

Q. How should researchers document and present synthetic and analytical data for reproducibility?

Methodological Answer:

  • Synthesis : Report exact molar ratios, solvent volumes, and purification steps (e.g., column chromatography gradients) .
  • Analytical data : Include raw spectra (NMR, MS), chromatograms (HPLC), and crystallographic CIF files .
  • Negative results : Disclose failed conditions (e.g., solvent incompatibility) to guide troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.